Dantrolene(1-)
Description
Properties
IUPAC Name |
3-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOMQRBLCMDCEG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N4O5- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Properties
Dantrolene functions primarily as a ryanodine receptor antagonist , inhibiting calcium release from the sarcoplasmic reticulum in skeletal muscle cells. This action reduces muscle contraction force without affecting neural pathways or neuromuscular junctions . Its pharmacological profile includes:
- Muscle Relaxation : Effective in conditions characterized by skeletal muscle spasticity such as multiple sclerosis, spinal cord injury, and cerebral palsy .
- Malignant Hyperthermia Treatment : Dantrolene is the first-line treatment for malignant hyperthermia, a life-threatening condition triggered by certain anesthetics . The drug has significantly reduced mortality rates associated with this syndrome since its introduction in clinical practice .
Clinical Applications
Dantrolene has been utilized in various clinical scenarios:
- Malignant Hyperthermia : Administered during surgical procedures to counteract hypermetabolic states induced by anesthetic agents. Studies have shown that prompt administration can effectively restore normal calcium levels and alleviate symptoms .
- Spasticity Management : Clinical trials indicate that dantrolene is superior to placebo in reducing spasticity across different patient demographics. It has shown effectiveness in both adults and children with varying causes of spasticity, although it may be less effective for patients with multiple sclerosis .
- Neuroleptic Malignant Syndrome : Dantrolene has also been employed to manage neuroleptic malignant syndrome, providing relief from severe muscle rigidity and hyperthermia associated with antipsychotic medications .
Recent Developments
Recent advancements have focused on improving the delivery and efficacy of dantrolene:
- New Formulations : Innovations such as lyophilized dantrolene sodium have been developed to enhance stability and solubility, facilitating easier administration during emergencies . These formulations aim to address the challenges associated with the preparation time of dantrolene in clinical settings.
- Research on Delivery Methods : Studies are exploring co-solvent compositions that improve the solubility and bioavailability of dantrolene, potentially expanding its therapeutic applications beyond current indications .
Case Studies
Several case studies highlight the practical application of dantrolene:
- Malignant Hyperthermia Case : A patient undergoing surgery experienced malignant hyperthermia and required extensive dantrolene administration. The case demonstrated the drug's effectiveness in managing recurring episodes of hyperthermia and muscle rigidity in an intensive care setting .
- Spasticity Management : In a controlled trial involving patients with spasticity due to spinal cord injuries, dantrolene was found to significantly improve muscle tone and reduce spasms compared to traditional treatments like diazepam. Long-term benefits were noted, despite some patients experiencing side effects such as transient weakness .
Summary of Applications
The following table summarizes the key applications of dantrolene:
Comparison with Similar Compounds
Dantrolene vs. Diazepam (Benzodiazepines)
Clinical Findings : In a double-blind study, dantrolene reduced muscle tension by 70% compared to 50% with diazepam. Combination therapy showed additive effects but increased weakness .
Dantrolene vs. Bromocriptine (Dopamine Agonist)
Dantrolene vs. Amiodarone (Antiarrhythmic)
Study Data : In porcine models of ventricular fibrillation, dantrolene achieved earlier termination of arrhythmias compared to amiodarone .
Dantrolene vs. Fluphenazine/Thioridazine (Antipsychotics)
| Parameter | Dantrolene(1-) | Fluphenazine/Thioridazine |
|---|---|---|
| Target | RyR isoforms | Myosin ATPase inhibition |
| Effect on ATPase | Minimal impact on skeletal/cardiac ATPase | 75–100% inhibition |
Mechanistic Insight : Unlike dantrolene, fluphenazine and thioridazine directly impair myosin function, limiting their use in neuromuscular disorders .
Dantrolene vs. Dexrazoxane (Cardioprotectant)
Preclinical Data : Dantrolene reduced doxorubicin-induced cardiac damage in murine models without compromising antitumor efficacy .
Isoform Selectivity and Pharmacological Specificity
Dantrolene exhibits high selectivity for RyR1 (skeletal muscle) and RyR3 (ubiquitous), with minimal effect on RyR2 (cardiac) under normal conditions. However, it stabilizes pathogenic RyR2 mutants (e.g., L433P), restoring tetrameric channel integrity . This contrasts with ryanodine, which binds all RyR isoforms non-selectively .
Preparation Methods
Two-Step Condensation via 5-p-Nitrophenylfurfural Intermediate
The conventional synthesis of dantrolene(1-) begins with the preparation of 5-p-nitrophenylfurfural (IV), followed by condensation with 1-aminohydantoin (VI).
Step 1: Synthesis of 5-p-Nitrophenylfurfural
4-Nitroaniline (I) undergoes diazotization to form a diazonium salt (II), which is coupled with furfural (III) in the presence of cuprous chloride, trimethyl orthoformate, and sodium nitrite under acidic conditions (30–50°C, 16–20 hours). This "one-pot" method yields the aldehyde intermediate (IV) with minimal purification steps.
Step 2: Condensation with 1-Aminohydantoin
The aldehyde (IV) reacts with 1-aminohydantoin (VI) in a solvent (e.g., acetic acid or DMF/water) to form dantrolene (VII). Cyclization occurs via nucleophilic attack of the hydrazide on the aldehyde, followed by dehydration. Sodium methoxide treatment converts dantrolene into its water-soluble sodium salt (dantrolene(1-)).
Key Parameters
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Reaction Temperature | 30–50°C (Step 1); RT (Step 2) | 70–90 | |
| Catalyst | CuCl (Step 1); Acidic media (Step 2) | – | |
| Solvent | Aqueous acetic acid (Step 2) | 90 |
Mechanochemical Synthesis Under Ball-Milling Conditions
Solvent-Free Condensation for Enhanced Efficiency
Recent studies demonstrate that ball milling accelerates the condensation between N-acyl hydrazides and aldehydes, reducing reaction times and waste.
Procedure
-
Equimolar amounts of 5-p-nitrophenylfurfural and 1-aminohydantoin hydrochloride are ground in a ball mill (15–120 minutes, 298 K).
-
No solvent is required, and the reaction proceeds via a hemiaminal intermediate (INT), confirmed by DFT calculations.
Advantages Over Solution Synthesis
| Metric | Solution Method | Mechanochemical Method | Source |
|---|---|---|---|
| Reaction Time | 2 hours | 2 hours (similar) | |
| Yield | 16% | 90–97% | |
| Environmental Impact | High (solvent waste) | Low (solvent-free) |
Mechanistic Insights
-
Rate-Determining Step : Nucleophilic attack of hydrazide on the aldehyde (energy barrier: 21.4 kcal/mol for dantrolene).
-
Dielectric Effects : Stronger proton donors in mechanochemical conditions lower activation barriers compared to solution-phase reactions.
Degradation Considerations and Stability Optimization
pH and Temperature Dependence
Dantrolene(1-) exhibits a V-shaped pH-rate profile, with maximum stability at pH 7.4 and 37°C . Degradation pathways include hydrolysis of the hydrazone bond, forming impurities B and C.
Degradation Kinetics
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
Economic and Environmental Impact
| Factor | Traditional Method | Mechanochemical Method |
|---|---|---|
| Solvent Consumption | High (∼500 mL/mol) | None |
| Energy Input | Moderate (heating/stirring) | Low (mechanical grinding) |
| Byproduct Generation | Significant | Minimal |
Q & A
Basic Research Questions
Q. How is Dantrolene(1-) structurally characterized, and what analytical methods ensure its identification and purity in experimental settings?
- Methodological Answer : Dantrolene(1-) is characterized using techniques like nuclear magnetic resonance (NMR) for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. For example, HPLC methods with UV detection (e.g., 254 nm) are employed to quantify impurities such as "dantrolene related compound B," ensuring compliance with pharmacopeial standards (e.g., ≤0.1% impurity) . Calibration curves using reference standards are critical for validation.
Q. What are the standard protocols for synthesizing and storing Dantrolene(1-) to maintain stability in laboratory conditions?
- Methodological Answer : Synthesis involves controlled reactions under anhydrous conditions to prevent hydrolysis. Storage requires airtight, light-resistant containers at room temperature (20–25°C) with desiccants to minimize hydration. Stability studies using accelerated aging (e.g., 40°C/75% RH for 6 months) and periodic HPLC analysis ensure degradation products remain below acceptable thresholds .
Q. How do researchers validate the pharmacological activity of Dantrolene(1-) in vitro, particularly its calcium channel modulation?
- Methodological Answer : In vitro assays include sarcoplasmic reticulum (SR) vesicles isolated from skeletal muscle, where Ca²⁺ release is measured fluorometrically using dyes like Fluo-4. Dose-response curves (e.g., 0.1–10 μM Dantrolene(1-)) are generated to calculate IC₅₀ values. Positive controls (e.g., ryanodine receptor agonists) and negative controls (e.g., SR vesicles without treatment) are mandatory .
Advanced Research Questions
Q. How can contradictory findings on Dantrolene(1-)’s efficacy in clinical settings (e.g., neuroleptic malignant syndrome vs. malignant hyperthermia) be reconciled through experimental design?
- Methodological Answer : Contradictions arise from patient heterogeneity and dosing variability. Researchers should stratify cohorts by genetic markers (e.g., RYR1 mutations) and standardize dosing (e.g., 2.5 mg/kg for MH prophylaxis). Meta-analyses using PRISMA guidelines and sensitivity analyses (e.g., excluding underpowered studies) help isolate confounding variables .
Q. What experimental strategies address the dose-dependent paradox of Dantrolene(1-)’s myoplasmic Ca²⁺ reduction in vivo versus in vitro models?
- Methodological Answer : In vivo measurements using Ca²⁺-selective microelectrodes in human skeletal muscle (e.g., sartorius fibers) show dose-dependent reductions (e.g., 0.5 mg/kg → 0.326 μM; 2.5 mg/kg → 0.092 μM). In vitro models may lack physiological Ca²⁺ buffering; thus, integrating perfused muscle preparations or 3D cell cultures improves translatability .
Q. How can computational models enhance the understanding of Dantrolene(1-)’s binding kinetics to ryanodine receptors (RyR1)?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and docking studies (AutoDock Vina) identify binding affinities to RyR1’s N-terminal domain. Experimental validation via mutagenesis (e.g., G341R mutation) and electrophysiology (patch-clamp) quantifies changes in Ca²⁺ release rates. Cross-validation with cryo-EM structures (e.g., PDB ID 6C96) refines models .
Q. What statistical approaches resolve variability in toxicokinetic data for Dantrolene(1-) across species?
- Methodological Answer : Allometric scaling (e.g., ¾-power law) adjusts for species differences in metabolism. Bayesian hierarchical models account for interspecies variability in hepatic clearance. Parallel studies in swine (common MH models) and human hepatocytes ensure translational relevance. LC-MS/MS quantifies plasma metabolites (e.g., 5-hydroxydantrolene) .
Guidance for Contradiction Analysis
- Step 1 : Systematically map conflicting results (e.g., clinical vs. preclinical data) using tools like PRISMA flow diagrams.
- Step 2 : Apply Bradford Hill criteria (e.g., biological plausibility, temporality) to assess causality.
- Step 3 : Design crossover studies or use Mendelian randomization to isolate genetic confounders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
